REACTION_CXSMILES
|
C([O:5][C:6](=[O:28])[CH2:7][CH:8]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10](CC2C=CC(OC)=CC=2)[C:9]1=[O:27])(C)(C)C>C(O)(C(F)(F)F)=O>[O:27]=[C:9]1[CH:8]([CH2:7][C:6]([OH:28])=[O:5])[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10]1
|
Name
|
[1-(4-methoxy-benzyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl]-acetic acid tert-butyl ester
|
Quantity
|
3.35 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC1C(N(C2=CC=CC=C2C1)CC1=CC=C(C=C1)OC)=O)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After removal of the excess TFA
|
Type
|
EXTRACTION
|
Details
|
under reduced pressure, acid-base extraction
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=CC=C2CC1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |